![molecular formula C14H16FN3 B13654821 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine is a chemical compound that features a piperidine ring substituted with an imidazole ring and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group and the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized using a condensation reaction between a diamine and a dicarbonyl compound. The fluorophenyl group can be introduced via a nucleophilic substitution reaction, and the piperidine ring can be formed through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the fluorophenyl group can produce the corresponding phenyl derivative .
Aplicaciones Científicas De Investigación
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the fluorophenyl group can enhance the compound’s binding affinity to certain receptors. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-fluorophenyl)piperidine: Lacks the imidazole ring, which may reduce its binding affinity to certain targets.
5-(3-fluorophenyl)-1H-imidazole: Lacks the piperidine ring, which may affect its pharmacokinetic properties.
2-(3-chlorophenyl)-1H-imidazol-2-yl]piperidine: Similar structure but with a chlorine substituent instead of fluorine, which can alter its chemical reactivity and biological activity .
Uniqueness
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine is unique due to the combination of the imidazole ring, fluorophenyl group, and piperidine ring. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C14H16FN3 |
|---|---|
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine |
InChI |
InChI=1S/C14H16FN3/c15-11-5-3-4-10(8-11)13-9-17-14(18-13)12-6-1-2-7-16-12/h3-5,8-9,12,16H,1-2,6-7H2,(H,17,18) |
Clave InChI |
XISYJXAIEKMGPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=NC=C(N2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


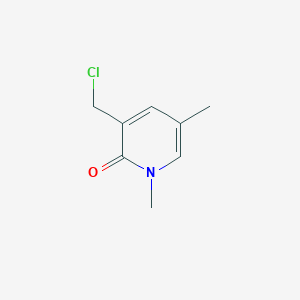

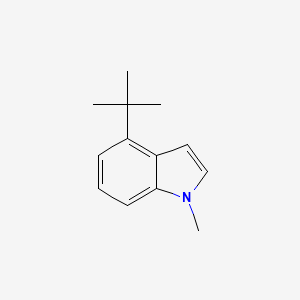
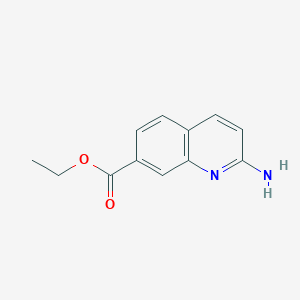
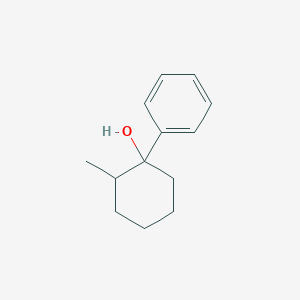
![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
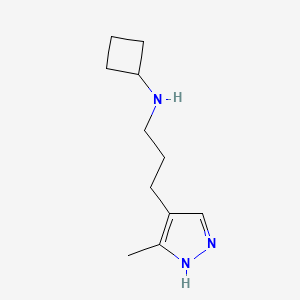
![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
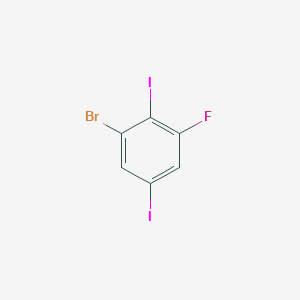
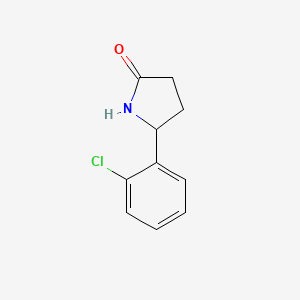
![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)

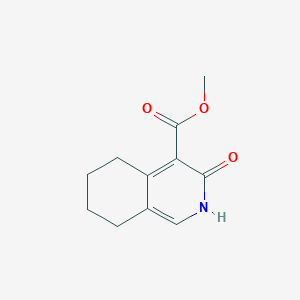
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
